molecular formula C8H15NO B13959430 1,2-Dimethylpiperidine-4-carbaldehyde CAS No. 74169-82-7

1,2-Dimethylpiperidine-4-carbaldehyde

Cat. No.: B13959430
CAS No.: 74169-82-7
M. Wt: 141.21 g/mol
InChI Key: XKSQGLRYBSCBFA-UHFFFAOYSA-N
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Description

1,2-Dimethylpiperidine-4-carbaldehyde is an organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and an aldehyde group at the 4 position of the piperidine ring. It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1,2-Dimethylpiperidine-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The piperidine ring can also interact with receptors and ion channels, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperidine-4-carbaldehyde: Similar structure but with methyl groups at the 1 and 4 positions.

    Piperidine: The parent compound without any substituents.

    2,6-Dimethylpiperidine: Similar structure but with methyl groups at the 2 and 6 positions.

Uniqueness

1,2-Dimethylpiperidine-4-carbaldehyde is unique due to the specific positioning of its methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

CAS No.

74169-82-7

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1,2-dimethylpiperidine-4-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-7-5-8(6-10)3-4-9(7)2/h6-8H,3-5H2,1-2H3

InChI Key

XKSQGLRYBSCBFA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)C=O

Origin of Product

United States

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